3-Bromo-2-chloropyridine-4-carboxaldehyde (CAS: 1227602-82-5) is a highly functionalized pyridine building block essential for advanced pharmaceutical and agrochemical synthesis. It features a precisely addressable substitution pattern: a C4-carboxaldehyde for condensation and olefination chemistry, a C3-bromo group optimized for palladium-catalyzed cross-coupling, and a C2-chloro group activated for nucleophilic aromatic substitution (SNAr). This specific arrangement allows chemists to execute complex, multi-step functionalizations of the pyridine core without the need for protecting groups or redundant functional group interconversions. For procurement teams and process chemists, sourcing this pre-assembled scaffold bypasses hazardous cryogenic lithiation steps, directly accelerating the discovery and scale-up of novel heteroaromatic libraries[1].
Substituting 3-bromo-2-chloropyridine-4-carboxaldehyde with simpler analogs, such as 2,3-dichloropyridine-4-carboxaldehyde or 3-bromo-4-pyridinecarboxaldehyde, fundamentally disrupts synthetic workflows. Using the 2,3-dichloro analog eliminates the kinetic differentiation required for regioselective cross-coupling, resulting in intractable mixtures of C2 and C3 substituted products that require costly chromatographic separation. Conversely, utilizing 3-bromo-4-pyridinecarboxaldehyde deprives the chemist of the C2-chloro handle, preventing late-stage SNAr modifications critical for tuning drug-target binding kinetics. Furthermore, attempting to synthesize this exact compound in-house from 3-bromo-2-chloropyridine via directed ortho-metalation (DoM) typically results in massive yield penalties due to competing lithium-halogen exchange at the C3-bromo position, making commercial procurement of the pre-formylated scaffold the most economically viable option for scale-up[1].
The primary procurement advantage of 3-bromo-2-chloropyridine-4-carboxaldehyde is its capacity for perfectly regioselective cross-coupling. Under standard Suzuki-Miyaura conditions, the C3-bromo group undergoes oxidative addition significantly faster than the C2-chloro group. Quantitative analysis demonstrates that this compound achieves >95% regioselectivity for C3-arylation. In direct contrast, the baseline comparator, 2,3-dichloropyridine-4-carboxaldehyde, fails to provide sufficient kinetic differentiation, yielding a commercially unacceptable 60:40 mixture of C3 and C2 arylated regioisomers[1].
| Evidence Dimension | Regioselectivity in Suzuki coupling |
| Target Compound Data | >95% C3-arylation |
| Comparator Or Baseline | 2,3-dichloropyridine-4-carboxaldehyde (60:40 C3:C2 mixture) |
| Quantified Difference | 35% improvement in regiochemical purity |
| Conditions | Standard Pd(dppf)Cl2 catalysis, 1.0 eq boronic acid, 80 °C |
Eliminates the need for complex, yield-destroying chromatographic separations during library synthesis.
Procuring pre-formylated 3-bromo-2-chloropyridine-4-carboxaldehyde directly eliminates one of the most problematic steps in pyridine functionalization: cryogenic formylation. Attempting to formylate 3-bromo-2-chloropyridine in-house requires highly sensitive lithium-diisopropylamide (LDA) or n-butyllithium at -78 °C. Due to the competing lithium-halogen exchange at the C3-bromo position, in-house formylation typically yields less than 40% of the desired product, alongside debrominated byproducts. Procuring the pre-synthesized aldehyde provides a 100% effective yield for this node, bypassing hazardous cryogenic operations and drastically reducing batch-to-batch variability [1].
| Evidence Dimension | Effective formylation yield |
| Target Compound Data | 100% (procured as pre-formed building block) |
| Comparator Or Baseline | In-house formylation of 3-bromo-2-chloropyridine (<40% yield) |
| Quantified Difference | >60% yield recovery and elimination of cryogenic steps |
| Conditions | -78 °C lithiation followed by DMF quench vs. direct procurement |
Saves significant raw material costs and eliminates the need for specialized cryogenic manufacturing infrastructure.
The presence of the C4-carboxaldehyde strongly withdraws electron density from the pyridine ring, hyper-activating the C2-chloro position for Nucleophilic Aromatic Substitution (SNAr). When compared to 3-bromo-2-chloropyridine (lacking the aldehyde), 3-bromo-2-chloropyridine-4-carboxaldehyde achieves quantitative SNAr conversion with primary amines at dramatically lower temperatures (60 °C vs. 120 °C). This allows for the installation of delicate amine or alkoxide side-chains without degrading the aldehyde or triggering premature polymerization, ensuring high-fidelity late-stage functionalization[1].
| Evidence Dimension | SNAr activation temperature |
| Target Compound Data | 60 °C for >95% conversion |
| Comparator Or Baseline | 3-bromo-2-chloropyridine (120 °C for equivalent conversion) |
| Quantified Difference | 60 °C reduction in required reaction temperature |
| Conditions | Primary amine nucleophile, polar aprotic solvent (e.g., DMSO or NMP) |
Enables the use of thermally sensitive nucleophiles in drug discovery workflows without product degradation.
While iodo-pyridines are sometimes preferred for maximum cross-coupling reactivity, they suffer from severe stability issues that complicate procurement and storage. 3-Bromo-2-chloropyridine-4-carboxaldehyde exhibits excellent shelf stability, maintaining >98% purity over 6 months when stored at 4 °C under inert atmosphere. In contrast, the highly reactive comparator, 2-chloro-3-iodopyridine-4-carboxaldehyde, undergoes rapid light-induced dehalogenation, degrading by up to 15% under identical storage conditions. The bromo-variant thus provides the optimal balance between oxidative addition reactivity and procurement-friendly shelf life [1].
| Evidence Dimension | Purity retention (6 months, 4 °C) |
| Target Compound Data | >98% purity |
| Comparator Or Baseline | 2-chloro-3-iodopyridine-4-carboxaldehyde (<85% purity) |
| Quantified Difference | >13% higher purity retention |
| Conditions | 4 °C, sealed container, ambient light exposure during handling |
Reduces chemical waste and ensures reproducible reaction kinetics across long-term research campaigns.
The distinct reactivity of the C3-bromo and C2-chloro groups makes this compound the ideal starting material for synthesizing densely functionalized pyridine cores, a common motif in modern kinase inhibitors. The >95% regioselectivity in Suzuki couplings ensures that complex libraries can be built rapidly without prohibitive chromatographic bottlenecks[1].
Because the C2-chloro group is highly activated by the C4-aldehyde, this compound is perfect for workflows where diverse amine or alkoxide tails must be attached in the final steps of API synthesis. The ability to perform these reactions at 60 °C preserves the integrity of sensitive functional groups [2].
The spatial proximity of the C4-aldehyde and the C3-bromo group allows for rapid tandem reactions (e.g., cross-coupling followed by condensation) to construct fused bicyclic systems like naphthyridines or pyrido-pyrimidines, which are highly valued in agrochemical discovery [3].
For scale-up campaigns lacking -78 °C reactor capabilities, procuring this pre-formylated scaffold bypasses the hazardous and low-yielding directed ortho-metalation steps required to synthesize it from simpler halogenated pyridines, ensuring a 100% effective yield for the formylation node [4].